4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine
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Overview
Description
4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine is a complex organic compound that features a tetrazole ring, an anthracene derivative, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anthracene and morpholine moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various nitrogen-containing heterocycles .
Scientific Research Applications
4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester: Similar in having a tetrazole ring and aromatic system.
Phenyl (2H-tetrazol-5-yl)methanamine derivatives: Share the tetrazole ring and are used in medicinal chemistry.
4-(2H-Tetrazol-5-yl)-phenylboronic acid: Contains a tetrazole ring and is used in organic synthesis.
Uniqueness
4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine is unique due to its combination of a tetrazole ring, an anthracene derivative, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61571-04-8 |
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Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine |
InChI |
InChI=1S/C19H19N5O/c1-2-15(19-20-22-23-21-19)10-16-11-17-12-18(24-5-7-25-8-6-24)4-3-14(17)9-13(1)16/h1-4,10,12H,5-9,11H2,(H,20,21,22,23) |
InChI Key |
DSMLYCACGUAQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(CC4=C(C3)C=C(C=C4)C5=NNN=N5)C=C2 |
Origin of Product |
United States |
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